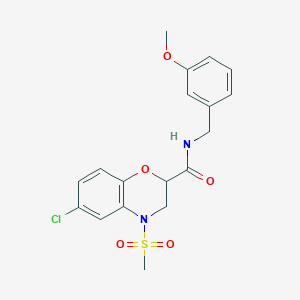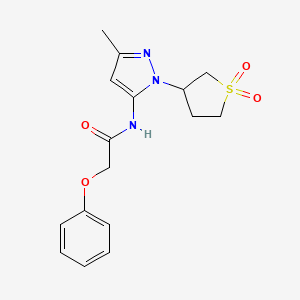![molecular formula C13H17NO2 B2911684 2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol CAS No. 1609639-69-1](/img/structure/B2911684.png)
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol is a chemical compound also known as Tropisetron. It is a selective serotonin 5-HT3 receptor antagonist used in scientific research. Tropisetron is widely used in the field of neuroscience and has been studied for its biochemical and physiological effects, mechanism of action, and future research directions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol' involves the conversion of 4-methylacetophenone to 4-methylphenyl hydrazine, which is then reacted with ethyl acetoacetate to form 4-methylphenyl isoxazol-5-one. This intermediate is then reduced to 4-methylphenyl isoxazoline, which is further reacted with 2-propanol to yield the final product.
Starting Materials
4-methylacetophenone, hydrazine hydrate, ethyl acetoacetate, sodium ethoxide, acetic acid, sodium borohydride, 2-propanol
Reaction
4-methylacetophenone is reacted with hydrazine hydrate in the presence of acetic acid to form 4-methylphenyl hydrazine., 4-methylphenyl hydrazine is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methylphenyl isoxazol-5-one., 4-methylphenyl isoxazol-5-one is reduced to 4-methylphenyl isoxazoline using sodium borohydride., Finally, 4-methylphenyl isoxazoline is reacted with 2-propanol to yield the final product, 2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol.
Wirkmechanismus
Tropisetron works by blocking the serotonin 5-HT3 receptors in the central nervous system. This receptor is involved in various physiological processes such as mood regulation, appetite, and sleep. By blocking this receptor, Tropisetron can modulate the levels of serotonin in the brain, leading to various physiological effects.
Biochemische Und Physiologische Effekte
Tropisetron has been shown to have various biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. Tropisetron has also been shown to improve memory and cognitive function. Additionally, it has been studied for its potential anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tropisetron is a highly selective serotonin 5-HT3 receptor antagonist, making it a useful tool for studying the role of serotonin in various physiological processes. It has been shown to have low toxicity and is well-tolerated in animal models. However, its high cost and limited availability can be a limitation for some research labs.
Zukünftige Richtungen
The potential therapeutic effects of Tropisetron in various neurological disorders such as anxiety, depression, and schizophrenia warrant further investigation. Additionally, its anti-inflammatory and antioxidant effects suggest that it may have potential in the treatment of various inflammatory diseases. Future research could also focus on the development of more cost-effective synthesis methods to make Tropisetron more widely available for scientific research.
Wissenschaftliche Forschungsanwendungen
Tropisetron is commonly used in scientific research as a selective serotonin 5-HT3 receptor antagonist. It is used to study the effects of serotonin on the central nervous system and its role in various physiological processes. Tropisetron has been studied for its potential therapeutic effects in various neurological disorders such as anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
2-[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-4-6-10(7-5-9)11-8-12(16-14-11)13(2,3)15/h4-7,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPKDLAMDIWKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)

![methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2911611.png)
![4-Tert-butyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2911612.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2911613.png)






